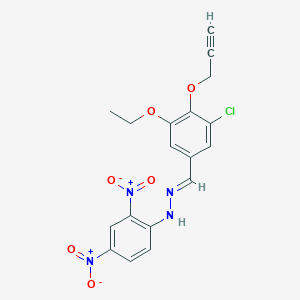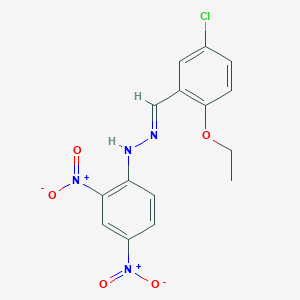![molecular formula C28H26N4O2S B298229 3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298229.png)
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as DMTI and has a unique chemical structure that makes it suitable for several research applications.
Mecanismo De Acción
The mechanism of action of DMTI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cell signaling pathways, cell cycle regulation, and apoptosis. It can also inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTI is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of DMTI is its low solubility in water, which makes it difficult to administer in vivo. It also has poor stability under acidic conditions, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for research on DMTI. One potential area of research is the development of new synthetic routes for the production of DMTI that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of DMTI in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to fully understand the mechanism of action of DMTI and its potential applications in medicine.
Métodos De Síntesis
The synthesis of DMTI involves the reaction between indole-3-carboxaldehyde, 2-phenoxyethylamine, and 2-aminobenzophenone in the presence of dimethylformamide and acetic acid. The reaction is carried out at room temperature and results in the formation of a yellow solid, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
DMTI has been extensively studied for its potential applications in medicine. Several studies have shown that DMTI has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases such as arthritis, diabetes, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C28H26N4O2S |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(5Z)-3-(dimethylamino)-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-30(2)32-27(33)26(35-28(32)29-22-11-5-3-6-12-22)19-21-20-31(25-16-10-9-15-24(21)25)17-18-34-23-13-7-4-8-14-23/h3-16,19-20H,17-18H2,1-2H3/b26-19-,29-28? |
Clave InChI |
FCUHQHYFYRFSKN-NMSBTPMHSA-N |
SMILES isomérico |
CN(C)N1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)/SC1=NC5=CC=CC=C5 |
SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
SMILES canónico |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

